molecular formula C25H34F2N4OSi B8713051 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-

5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-

Cat. No.: B8713051
M. Wt: 472.6 g/mol
InChI Key: BZSPSYVCLODKAE-KWOQKUFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- is a complex organic compound with a unique structure that includes an azido group, difluorophenyl group, and triisopropylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- typically involves multiple steps:

    Formation of the cyclohepta[b]pyridine core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

    Attachment of the difluorophenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Incorporation of the triisopropylsilyloxy group: This can be done through silylation reactions using reagents like triisopropylsilyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The difluorophenyl and triisopropylsilyloxy groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, organometallics, and nucleophiles are commonly employed under conditions such as elevated temperatures and the presence of catalysts.

Major Products Formed

    Oxidation: Nitro derivatives, oxides.

    Reduction: Amines, reduced azides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules.

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.

Medicine

    Therapeutics: Investigated for potential therapeutic applications, including as an anticancer or antiviral agent.

    Diagnostics: May be used in the development of diagnostic tools due to its ability to bind to specific biological targets.

Industry

    Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- depends on its specific application:

    Biological Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Chemical Pathways: In organic synthesis, it may act as a nucleophile, electrophile, or catalyst, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)- analogs: Compounds with similar core structures but different substituents.

    Other azido compounds: Molecules containing azido groups with different backbones.

    Difluorophenyl derivatives: Compounds with difluorophenyl groups attached to various scaffolds.

Uniqueness

    Structural Complexity: The combination of azido, difluorophenyl, and triisopropylsilyloxy groups in a single molecule is unique.

Properties

Molecular Formula

C25H34F2N4OSi

Molecular Weight

472.6 g/mol

IUPAC Name

[(5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C25H34F2N4OSi/c1-15(2)33(16(3)4,17(5)6)32-22-13-12-19(18-9-7-11-21(26)23(18)27)24(30-31-28)20-10-8-14-29-25(20)22/h7-11,14-17,19,22,24H,12-13H2,1-6H3/t19-,22+,24-/m0/s1

InChI Key

BZSPSYVCLODKAE-KWOQKUFVSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CC[C@H]([C@@H](C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC(C(C2=C1N=CC=C2)N=[N+]=[N-])C3=C(C(=CC=C3)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)[Si](OC1CCC(c2cccc(F)c2F)C(N=[N+]=[N-])c2cccnc21)(C(C)C)C(C)C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.